Memantine-Glucose Adduct
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Overview
Description
The Memantine-Glucose Adduct is a compound formed by the reaction of memantine, a well-known NMDA receptor antagonist, with glucose. Memantine is primarily used in the treatment of moderate to severe Alzheimer’s disease. The adduct formation with glucose can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Memantine-Glucose Adduct typically involves the Maillard reaction, where memantine reacts with glucose under controlled conditions. This reaction is facilitated by heating the mixture at physiological temperatures or higher, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of the this compound may involve large-scale Maillard reactions in bioreactors, ensuring consistent temperature and pH control. The reaction mixture is then purified using chromatographic techniques to isolate the adduct from unreacted memantine and glucose .
Chemical Reactions Analysis
Types of Reactions: The Memantine-Glucose Adduct can undergo various chemical reactions, including:
Oxidation: The adduct can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the adduct, potentially altering its pharmacological properties.
Substitution: The adduct can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with potentially unique pharmacological profiles .
Scientific Research Applications
The Memantine-Glucose Adduct has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing novel compounds.
Biology: The adduct’s interactions with biological molecules are explored to understand its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s.
Industry: The adduct is investigated for its potential use in drug formulations and delivery systems
Mechanism of Action
The Memantine-Glucose Adduct exerts its effects primarily through its interaction with NMDA receptors. By binding to these receptors, it modulates glutamate activity, which is crucial in neurodegenerative diseases. The glucose moiety may enhance the adduct’s bioavailability and stability, potentially improving its therapeutic efficacy .
Comparison with Similar Compounds
- Memantine-Lactose Adduct
- Memantine-Dimethylamino Glycine Adduct
- Memantine-Galactose Adduct
Comparison: Compared to these similar compounds, the Memantine-Glucose Adduct may offer unique advantages in terms of bioavailability and stability. Its formation with glucose, a simple sugar, could potentially enhance its pharmacokinetic properties, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C18H31NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12-,13+,14-,15-,16-,17+,18?/m1/s1 |
InChI Key |
DTKOOUFWRWMJGY-YNQUVDNVSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
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